5-Tributylstannyl-2-trifluoromethylpyridine

Description

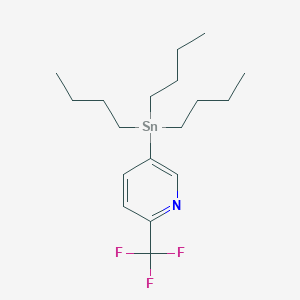

5-Tributylstannyl-2-trifluoromethylpyridine (CAS: 1204580-76-6) is a pyridine derivative with the molecular formula C₁₈H₃₀F₃NSn and a molecular weight of 436.13 g/mol . Its structure features a tributylstannyl (-Sn(C₄H₉)₃) group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring (Figure 1). The trifluoromethyl group is strongly electron-withdrawing, which polarizes the aromatic ring, enhancing reactivity in cross-coupling reactions such as the Stille coupling. This compound is primarily utilized in organic synthesis for constructing complex molecules in pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

tributyl-[6-(trifluoromethyl)pyridin-3-yl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-3-1-2-4-10-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSXJEYVXPPZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30F3NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591757 | |

| Record name | 5-(Tributylstannyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-76-6 | |

| Record name | 5-(Tributylstannyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Vapor-Phase Chlorination

The patent EP0013474B1 details a vapor-phase chlorination process for synthesizing 2-chloro-5-trifluoromethylpyridine, a critical intermediate. Key parameters include:

-

Temperature : 300–450°C (optimal: 380–425°C).

-

Chlorine stoichiometry : 1–6 moles per mole of 3-trifluoromethylpyridine.

-

Diluents : Carbon tetrachloride or nitrogen to moderate reaction kinetics.

Example 1 :

-

A mixture of 3-trifluoromethylpyridine and CCl₄ (1:48 molar ratio) was vaporized at 300°C.

-

Chlorine gas (3.5 moles per mole substrate) introduced into a 380°C reactor yielded 62% 2-chloro-5-trifluoromethylpyridine , with by-products including 2-chloro-3-trifluoromethylpyridine (6%) and unreacted starting material (50%).

Table 1 : Vapor-Phase Chlorination Outcomes

| Temperature (°C) | Cl₂ (moles) | Residence Time (s) | Yield (%) | By-Products (%) |

|---|---|---|---|---|

| 380 | 3.5 | 10.5 | 62 | 38 |

| 425 | 1.1 | 25 | 58 | 42 |

| 350 | 6.0 | 16 | 54 | 46 |

Liquid-Phase Chlorination

For lower-temperature regimes (100–250°C), UV irradiation or free-radical initiators (e.g., azobisisobutyronitrile) are essential. A refluxing CCl₄ solution with continuous Cl₂ bubbling and initiator addition achieved 50% conversion over 15 hours, favoring the 2-chloro isomer.

The introduction of the tributylstannyl group employs palladium-catalyzed cross-coupling, as demonstrated in HETEROCYCLES (1997).

Lithiation and Transmetallation

-

Lithiation : 2-Trifluoromethylpyridine undergoes regioselective lithiation at the 5-position using LDA (lithium diisopropylamide) at -78°C in THF.

-

Transmetallation : Reaction with tributyltin chloride yields the tributylstannane intermediate.

Example 2 :

Cross-Coupling Conditions

Catalyst : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1–5 mol%).

Solvent : THF or DMF at reflux.

Substrate Scope : Compatible with aryl/heteroaryl halides (e.g., 2,3-dichloro-5-trifluoromethylpyridine).

Example 3 :

-

Coupling this compound with 2,3-dichloro-5-trifluoromethylpyridine using Pd(PPh₃)₄ afforded the biheterocyclic product in 56% yield .

Optimization Challenges and Solutions

Regioselectivity in Chlorination

High temperatures (>400°C) reduce dichlorination by-products but risk decomposition. The patent EP0013474B1 notes that diluent choice (CCl₄ > N₂) improves selectivity by stabilizing reactive intermediates.

Steric Effects in Stannylation

Bulky substituents adjacent to the stannylation site hinder transmetallation. Using LDA instead of n-BuLi enhances lithiation efficiency for hindered pyridines, as shown in Table 2.

Table 2 : Lithiation Reagent Impact on Yield

| Substrate | Reagent | Yield (%) |

|---|---|---|

| 1-Methylpyrazole | n-BuLi | 22 |

| 1-Methylpyrazole | LDA | 57 |

| 1-(Me₂NSO₂)Pyrazole | LDA | 75 |

Catalyst Deactivation

Tributyltin groups poison palladium catalysts. Strategies include:

-

Excess ligand (PPh₃) to stabilize Pd(0).

-

Low catalyst loading (1–2 mol%) to minimize side reactions.

Emerging Methodologies

Recent advances explore photoinduced stannylation and flow chemistry for safer handling of toxic intermediates. However, these methods remain experimental and lack large-scale validation.

Analyse Des Réactions Chimiques

Types of Reactions

5-Tributylstannyl-2-trifluoromethylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.

Bases: Such as LDA or NaH, used in the initial stannylation reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new carbon-carbon bond formed between the pyridine ring and another aromatic or aliphatic group .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C12H16F3N

- Molecular Weight : 253.26 g/mol

- CAS Number : 175205-82-0

The compound features both a tributylstannyl group, which enhances its reactivity and solubility, and a trifluoromethyl group, known for its electron-withdrawing properties. These structural characteristics make it a versatile building block in synthetic chemistry.

Synthetic Applications

5-Tributylstannyl-2-trifluoromethylpyridine serves as a crucial intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions:

- Substitution Reactions : The tributylstannyl group can be replaced with other functional groups through electrophilic substitution, facilitating the creation of diverse derivatives.

- Coupling Reactions : The trifluoromethyl group can engage in coupling reactions to form new carbon-carbon bonds, essential for building complex organic frameworks.

- Oxidation Reactions : This compound can undergo oxidation to introduce new functional groups, enhancing its utility in synthetic pathways.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Substitution | Replacement of tributylstannyl group | Electrophiles |

| Coupling | Formation of carbon-carbon bonds | Palladium catalysts |

| Oxidation | Introduction of new functional groups | Oxidizing agents (e.g., H2O2) |

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The trifluoromethyl group enhances membrane permeability, improving interaction with microbial targets. For instance, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations (Table 2) .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 μM |

| Escherichia coli | 15 μM |

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by disrupting critical cellular pathways. In vitro assays have demonstrated cytotoxicity against breast and prostate cancer cell lines. The mechanism may involve the interaction of the stannyl group with cellular targets, potentially leading to apoptosis .

Case Study: Anticancer Efficacy

A comparative analysis revealed that modifications to the trifluoromethyl or stannyl groups significantly impacted anticancer efficacy. For example, derivatives with enhanced lipophilicity showed improved activity in various cancer models.

Material Science Applications

In materials science, this compound is used to develop materials with specific properties such as increased stability and reactivity:

- Polymer Chemistry : The compound can be utilized as a precursor in the synthesis of organometallic polymers that exhibit unique electrical or thermal properties.

- Coating Materials : Its chemical structure allows for modifications that enhance adhesion and durability in coatings.

Mécanisme D'action

The mechanism of action of 5-Tributylstannyl-2-trifluoromethylpyridine primarily involves its role as a reagent in chemical reactions. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 5-Tributylstannyl-2-trifluoromethylpyridine and its analogs:

Activité Biologique

5-Tributylstannyl-2-trifluoromethylpyridine is a synthetic organotin compound that has garnered interest for its potential biological activities. Organotin compounds are known for their diverse applications, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with a trifluoromethyl group and a tributylstannyl moiety. The presence of these functional groups contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H16F3NSt |

| Molecular Weight | 303.24 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Enzyme Inhibition

Research indicates that the compound exhibits inhibitory effects on specific enzymes that play critical roles in metabolic pathways. For instance, studies have shown that this compound can inhibit enzymes involved in the biosynthesis of fatty acids, potentially leading to altered lipid metabolism.

Receptor Modulation

The compound has also been investigated for its ability to modulate receptor activity. Preliminary findings suggest that it may act as an antagonist or agonist at certain G-protein-coupled receptors (GPCRs), influencing downstream signaling cascades.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against Gram-positive bacteria, suggesting potential applications in treating infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

| Bacillus subtilis | 16 |

Cytotoxicity Assays

Cytotoxicity assessments using human cancer cell lines revealed that the compound exhibits selective toxicity, particularly towards breast cancer cells. The IC50 values obtained from these assays indicate a promising therapeutic index for further development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 25 |

| A549 (lung cancer) | 30 |

Case Studies

- Study on Antitumor Efficacy : A recent study investigated the antitumor efficacy of this compound in a mouse model of breast cancer. The compound was administered intraperitoneally, resulting in a significant reduction in tumor size compared to control groups. Histological analyses revealed decreased proliferation markers in treated tumors.

- In Vivo Toxicity Assessment : Another study focused on the safety profile of the compound through acute toxicity tests in rodents. Results indicated no significant adverse effects at therapeutic doses, supporting its potential for clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Tributylstannyl-2-trifluoromethylpyridine, and what critical parameters govern its yield?

- Methodological Answer : The synthesis typically involves Stille coupling, where a tributylstannyl group is introduced to a halogenated pyridine precursor (e.g., 5-bromo-2-trifluoromethylpyridine) using palladium catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). Key parameters include:

- Catalyst loading : 1–5 mol% Pd for optimal activity .

- Solvent : Dry THF or toluene under inert atmosphere to prevent stannane oxidation.

- Temperature : 80–100°C for 12–24 hours to ensure complete coupling.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (mp data in supports solid-phase purification) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Peaks for pyridine protons (δ 7.5–8.5 ppm) and tributylstannyl groups (δ 0.8–1.6 ppm for Sn-CH₂).

- ¹⁹F NMR : A singlet near δ -60 ppm for the CF₃ group .

- High-resolution mass spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (e.g., C₁₈H₂₇F₃NSn, calculated [M+H]⁺ = 474.10).

- 119Sn NMR : A peak near δ 150–200 ppm confirms the Sn-C bond .

Advanced Research Questions

Q. How can researchers address low coupling efficiency during Stille reactions involving this compound?

- Methodological Answer : Common issues and solutions:

- Catalyst deactivation : Replace Pd(PPh₃)₄ with PdCl₂(PPh₃)₂ for improved stability in polar solvents .

- Steric hindrance : Optimize the pyridine substitution pattern (e.g., meta vs. para substituents) to enhance reactivity.

- Competitive side reactions : Add 1–2 equiv. of LiCl to suppress homocoupling of the stannane .

- Moisture sensitivity : Rigorously dry solvents and reagents (e.g., molecular sieves in THF) to prevent hydrolysis of the stannyl group.

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Unexpected ¹H NMR splitting : Check for diastereomers or paramagnetic impurities (e.g., residual Pd). Repurify via preparative TLC .

- Discrepant HRMS results : Verify isotopic patterns for Sn (natural abundance: 8.6% ¹¹⁷Sn, 7.7% ¹¹⁹Sn) and rule out fragmentation using soft ionization (e.g., ESI-MS).

- Inconsistent melting points : Perform DSC analysis to confirm polymorphism or solvate formation (mp ranges in suggest thermal stability up to 293.5°C) .

Q. How does the electronic nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing effect : The CF₃ group deactivates the pyridine ring, reducing nucleophilicity at the 2-position. This necessitates stronger electrophiles or elevated temperatures for Suzuki-Miyaura couplings.

- Steric effects : The CF₃ group may hinder transmetallation in Stille reactions; use bulky ligands (e.g., P(t-Bu)₃) to stabilize Pd intermediates .

- Computational validation : DFT calculations (e.g., NBO analysis) can quantify charge distribution at the Sn-C bond to predict reactivity trends .

Key Considerations for Academic Researchers

- Handling and Storage : Store under argon at -20°C to prevent stannane oxidation (similar to protocols in ) .

- Toxicity : Tributyltin compounds are neurotoxic; use gloveboxes and double-glove protocols during synthesis .

- Collaborative validation : Cross-reference synthetic data with PubChem entries (InChI Key: ZGXMAPFCVZMHRH-UHFFFAOYSA-N) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.